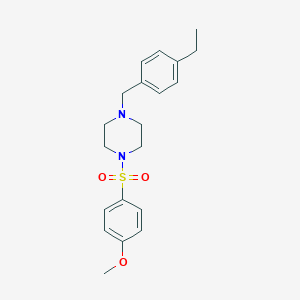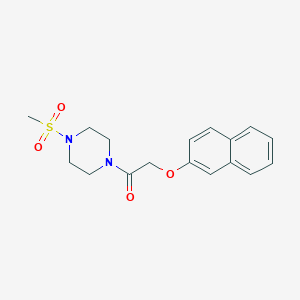
1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine, also known as EBP, is a compound that has been extensively studied for its potential use in scientific research. It is a piperazine derivative that has shown promise in a variety of applications, including neuroscience, pharmacology, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action for 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is complex and involves the modulation of multiple neurotransmitter systems. As a 5-HT1A receptor agonist, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can modulate dopamine D2 receptor activity, which may have implications for its potential use as an antipsychotic agent.
Biochemical and Physiological Effects:
1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to have anti-inflammatory effects, which may have implications for its potential use in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is its selectivity for specific receptor systems, which allows for more precise and targeted research. Additionally, the compound is readily available and can be synthesized in high yields and purity. However, one limitation of 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is its relatively short half-life, which may make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine. One promising area of research involves the compound's potential use in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the compound's effects on dopamine D2 receptor activity and its potential use as an antipsychotic agent. Finally, future research may explore the potential use of 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine in the treatment of autoimmune disorders, given its anti-inflammatory properties.
Conclusion:
In conclusion, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is a compound that has shown promise in a variety of scientific research applications. Its selectivity for specific receptor systems, combined with its readily available synthesis method, make it an attractive compound for researchers. Future research may explore its potential use in the treatment of depression and anxiety disorders, its effects on dopamine D2 receptor activity, and its potential use in the treatment of autoimmune disorders.
Synthesemethoden
The synthesis of 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-(4-ethylbenzyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified through a series of steps, including recrystallization and chromatography. This method has been optimized for high yields and purity, making 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine a readily available compound for research purposes.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research involves the compound's effects on the central nervous system. Studies have shown that 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can act as a potent and selective serotonin 5-HT1A receptor agonist, which may have implications for the treatment of depression and anxiety disorders. Additionally, 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to have potential as an antipsychotic agent, as it can modulate dopamine D2 receptor activity.
Eigenschaften
Produktname |
1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine |
|---|---|
Molekularformel |
C20H26N2O3S |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1-[(4-ethylphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H26N2O3S/c1-3-17-4-6-18(7-5-17)16-21-12-14-22(15-13-21)26(23,24)20-10-8-19(25-2)9-11-20/h4-11H,3,12-16H2,1-2H3 |
InChI-Schlüssel |
CSBAUSQJWAEWDU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)


![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)
methanone](/img/structure/B249096.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)
![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)
![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)

![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)

![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)
